Home > Products > Screening Compounds P137497 > 7-chloro-N-(3,4-dimethoxybenzyl)-2-(2-methoxyphenyl)-8-methyl-4-quinolinecarboxamide
7-chloro-N-(3,4-dimethoxybenzyl)-2-(2-methoxyphenyl)-8-methyl-4-quinolinecarboxamide -

7-chloro-N-(3,4-dimethoxybenzyl)-2-(2-methoxyphenyl)-8-methyl-4-quinolinecarboxamide

Catalog Number: EVT-4296677
CAS Number:
Molecular Formula: C27H25ClN2O4
Molecular Weight: 476.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-[(11)C],5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide ([(11)C]2)

Compound Description: N-(2-[(11)C],5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide, labeled with carbon-11 ([(11)C]2), is a positron emission tomography (PET) ligand developed for investigating peripheral benzodiazepine receptors (PBR) in the human brain [ [] ]. It exhibits potent binding affinity for PBR and can readily cross the blood-brain barrier.

Relevance: [(11)C]2 shares a similar core structure with 7-chloro-N-(3,4-dimethoxybenzyl)-2-(2-methoxyphenyl)-8-methyl-4-quinolinecarboxamide, specifically the presence of a dimethoxybenzyl and phenoxyphenyl moiety. Both compounds differ in the specific substitution pattern on the aromatic rings and the presence of a quinoline core in the target compound. Nonetheless, the shared structural features suggest similar binding properties and potential interactions with PBR. [ [] https://www.semanticscholar.org/paper/73d42e1c4f2fcdc701b9f882485df0b369eb1ebe ]

N-(4-chloro-2-phenoxyphenyl)-N-(isopropoxybenzyl)acetamide (3)

Compound Description: N-(4-chloro-2-phenoxyphenyl)-N-(isopropoxybenzyl)acetamide (3) is a potent PBR agonist investigated as a potential PET ligand for PBR [ [] ]. It demonstrates high binding affinity for PBR in the rat brain and exhibits preferential distribution in brain regions rich in PBR.

N-(4-chloro-2-phenoxyphenyl)-N-(ethoxybenzyl)acetamide (7)

Compound Description: N-(4-chloro-2-phenoxyphenyl)-N-(ethoxybenzyl)acetamide (7) is an ethyl homologue of compound 3, also investigated as a potential PET ligand for PBR [ [] ]. It exhibits potent binding affinity for PBR and shows a similar brain distribution pattern to compound 3 in rats.

Relevance: Compound 7 shares a common core structure with 7-chloro-N-(3,4-dimethoxybenzyl)-2-(2-methoxyphenyl)-8-methyl-4-quinolinecarboxamide, including the phenoxyphenyl and chloro-substituted phenyl motifs. The key difference lies in the ethoxybenzyl group in 7 compared to the dimethoxybenzyl in the target compound, and the absence of a quinoline core in 7. Despite these differences, the common structural elements suggest potential similarities in their binding properties and interaction with PBR. [ [] https://www.semanticscholar.org/paper/73d42e1c4f2fcdc701b9f882485df0b369eb1ebe ]

N-(4-chloro-2-phenoxyphenyl)-N-(methoxybenzyl)acetamide (8)

Compound Description: N-(4-chloro-2-phenoxyphenyl)-N-(methoxybenzyl)acetamide (8) is a methyl homologue of compounds 3 and 7, investigated as a PET ligand for PBR [ [] ]. It shows strong binding affinity for PBR in rats and preferential accumulation in brain regions with high PBR density.

Relevance: Compound 8 shares the key structural features with 7-chloro-N-(3,4-dimethoxybenzyl)-2-(2-methoxyphenyl)-8-methyl-4-quinolinecarboxamide, namely the phenoxyphenyl moiety and a chloro-substituted phenyl ring. While 8 has a methoxybenzyl group compared to the dimethoxybenzyl group in the target compound, the common structural motifs suggest potential similarities in their binding profile and interaction with PBR. The lack of a quinoline core in 8 differentiates it from the target compound. [ [] https://www.semanticscholar.org/paper/73d42e1c4f2fcdc701b9f882485df0b369eb1ebe ]

1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea (CCT196969)

Compound Description: CCT196969, a panRAF inhibitor, has been studied for its potential in treating melanoma brain metastases [ [] ]. PanRAF inhibitors are designed to target all isoforms of RAF kinase, potentially overcoming resistance and paradoxical MAPK pathway activation associated with some BRAF inhibitors.

Relevance: While CCT196969 does not directly share the same core structure as 7-chloro-N-(3,4-dimethoxybenzyl)-2-(2-methoxyphenyl)-8-methyl-4-quinolinecarboxamide, it is included as a related compound due to its role in the research on brain penetration and efflux mechanisms at the blood-brain barrier (BBB), which is relevant to understanding the potential of 7-chloro-N-(3,4-dimethoxybenzyl)-2-(2-methoxyphenyl)-8-methyl-4-quinolinecarboxamide to target central nervous system sites. The study demonstrated that CCT196969, like 7-chloro-N-(3,4-dimethoxybenzyl)-2-(2-methoxyphenyl)-8-methyl-4-quinolinecarboxamide, is not a substrate for P-gp efflux transporter at the BBB. [ [] https://www.semanticscholar.org/paper/3e2910a638ac6bbccc5be79bbb84ec17d0adcec7 ]

1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea (LY3009120)

Compound Description: LY3009120 is another panRAF inhibitor studied for its potential in treating melanoma brain metastases [ [] ]. LY3009120 exhibits superior in vitro efficacy in patient-derived melanoma cell lines compared to other panRAF inhibitors in the study.

Relevance: Although LY3009120 does not directly share structural similarities with 7-chloro-N-(3,4-dimethoxybenzyl)-2-(2-methoxyphenyl)-8-methyl-4-quinolinecarboxamide, it is included in this list because it was studied alongside CCT196969 for its brain distribution and potential to overcome BBB efflux mechanisms, relevant information for understanding the central nervous system targeting potential of 7-chloro-N-(3,4-dimethoxybenzyl)-2-(2-methoxyphenyl)-8-methyl-4-quinolinecarboxamide. This study showed that, unlike CCT196969 and the target compound, LY3009120 is a substrate for the Bcrp efflux transporter at the BBB. [ [] https://www.semanticscholar.org/paper/3e2910a638ac6bbccc5be79bbb84ec17d0adcec7 ]

4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]- (MLN2480)

Compound Description: MLN2480 is a third panRAF inhibitor included in the study examining brain penetration and efflux transporter interactions at the BBB [ [] ]. MLN2480 demonstrates a relatively higher brain distribution compared to the other panRAF inhibitors in the study.

Relevance: MLN2480, like LY3009120 and CCT196969, does not share the core structure of 7-chloro-N-(3,4-dimethoxybenzyl)-2-(2-methoxyphenyl)-8-methyl-4-quinolinecarboxamide. It is considered a related compound due to the shared context of research on BBB penetration and efflux, informing the potential of the target compound to reach central nervous system targets. The study indicated that MLN2480, similar to LY3009120, is a substrate for the Bcrp efflux transporter at the BBB, but not a P-gp substrate. [ [] https://www.semanticscholar.org/paper/3e2910a638ac6bbccc5be79bbb84ec17d0adcec7 ]

Properties

Product Name

7-chloro-N-(3,4-dimethoxybenzyl)-2-(2-methoxyphenyl)-8-methyl-4-quinolinecarboxamide

IUPAC Name

7-chloro-N-[(3,4-dimethoxyphenyl)methyl]-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxamide

Molecular Formula

C27H25ClN2O4

Molecular Weight

476.9 g/mol

InChI

InChI=1S/C27H25ClN2O4/c1-16-21(28)11-10-18-20(14-22(30-26(16)18)19-7-5-6-8-23(19)32-2)27(31)29-15-17-9-12-24(33-3)25(13-17)34-4/h5-14H,15H2,1-4H3,(H,29,31)

InChI Key

OOIPJBVSPMJQDV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)NCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OC)Cl

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)NCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OC)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.